4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride
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Overview
Description
LUF7602 is a synthetic organic compound known for its role as an irreversible antagonist of the adenosine A3 receptor. This receptor is a G protein-coupled receptor involved in various physiological and pathophysiological processes, including inflammation and cancer .
Preparation Methods
. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of LUF7602 is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions.
Introduction of the fluorosulfonyl group: The fluorosulfonyl group is introduced to the core structure through a reaction with a suitable fluorosulfonylating agent under controlled conditions.
Industrial production methods for LUF7602 are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
LUF7602 undergoes several types of chemical reactions:
Covalent binding: The fluorosulfonyl warhead of LUF7602 forms a covalent bond with the tyrosine residue Y265 of the adenosine A3 receptor.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction:
Common reagents and conditions used in these reactions include fluorosulfonylating agents, nucleophiles, and appropriate solvents and catalysts to facilitate the reactions.
Scientific Research Applications
LUF7602 has several scientific research applications:
Mechanism of Action
LUF7602 exerts its effects by binding covalently to the tyrosine residue Y265 of the adenosine A3 receptor, thereby acting as an irreversible antagonist . This binding prevents the receptor from interacting with its natural ligand, adenosine, and inhibits the downstream signaling pathways associated with the receptor . The molecular targets and pathways involved include the modulation of immune responses and inflammatory processes .
Comparison with Similar Compounds
LUF7602 is unique due to its irreversible binding mechanism and high specificity for the adenosine A3 receptor . Similar compounds include:
LUF7714: A control compound used in studies to compare the effects of LUF7602.
LUF7487: Another covalent affinity-based probe targeting adenosine receptors.
These compounds share structural similarities with LUF7602 but differ in their specific targets and binding mechanisms, highlighting the uniqueness of LUF7602 in its irreversible antagonism of the adenosine A3 receptor .
Properties
Molecular Formula |
C24H26FN5O6S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
4-[4-(8-methoxy-2,4-dioxo-3-propylpurino[7,8-a]pyridin-1-yl)butylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C24H26FN5O6S/c1-3-12-30-23(32)20-21(27-19-15-17(36-2)10-14-28(19)20)29(24(30)33)13-5-4-11-26-22(31)16-6-8-18(9-7-16)37(25,34)35/h6-10,14-15H,3-5,11-13H2,1-2H3,(H,26,31) |
InChI Key |
WUZBOJXXYMKMMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=CC(=C3)OC)N(C1=O)CCCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origin of Product |
United States |
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